2-(furan-2-amido)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide
CAS No.: 1286727-88-5
Cat. No.: VC11895483
Molecular Formula: C12H9N5O4S
Molecular Weight: 319.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286727-88-5 |
|---|---|
| Molecular Formula | C12H9N5O4S |
| Molecular Weight | 319.30 g/mol |
| IUPAC Name | 2-(furan-2-carbonylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide |
| Standard InChI | InChI=1S/C12H9N5O4S/c1-6-16-17-12(22-6)15-9(18)7-5-21-11(13-7)14-10(19)8-3-2-4-20-8/h2-5H,1H3,(H,13,14,19)(H,15,17,18) |
| Standard InChI Key | MRBZOPTVDHGAIB-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
| Canonical SMILES | CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3 |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Structural Components
The systematic IUPAC name 2-(furan-2-carbonylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-oxazole-4-carboxamide delineates its three-core heterocyclic architecture :
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Furan-2-carbonylamino: A furan ring (oxygen-containing heterocycle) substituted at position 2 with a carbonylamino group.
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1,3-Oxazole-4-carboxamide: An oxazole ring (nitrogen-oxygen heterocycle) with a carboxamide substituent at position 4.
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5-Methyl-1,3,4-thiadiazol-2-yl: A 1,3,4-thiadiazole ring (nitrogen-sulfur heterocycle) bearing a methyl group at position 5.
The connectivity of these moieties creates a planar, conjugated system conducive to intermolecular interactions, a feature often exploited in drug design for target binding .
Stereochemical and Electronic Features
The compound’s SMILES string (CC1=NN=C(S1)NC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3) confirms the absence of stereocenters, rendering it achiral . Quantum mechanical calculations predict delocalized π-electrons across the fused rings, potentially enhancing stability and reactivity. The thiadiazole ring’s sulfur atom contributes to electrophilic character, while the oxazole and furan rings offer hydrogen-bonding sites via their oxygen and nitrogen atoms .
Synthesis and Manufacturing
Synthetic Pathways
While direct literature on this compound’s synthesis is limited, analogous 1,3,4-thiadiazole derivatives are typically synthesized via heterocyclization and S-alkylation (Figure 1) :
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Heterocyclization: Acylated thiosemicarbazides react with carbon disulfide () under reflux to form 5-substituted 1,3,4-thiadiazol-2-thiol intermediates.
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S-Alkylation: Thiol intermediates undergo nucleophilic substitution with chloroacetic acid derivatives (e.g., amides or esters) to install sulfanylacetic acid side chains.
Applying this methodology, the target compound likely arises from:
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Cyclocondensation of a furan-2-carboxamide-thiosemicarbazide precursor with .
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Subsequent alkylation with a chloroacetamide-bearing oxazole fragment.
Table 1: Hypothetical Synthesis Steps
| Step | Reactants | Conditions | Product |
|---|---|---|---|
| 1 | Furan-2-carboxamide + | Reflux, KOH, ethanol | 5-(Furan-2-amido)-1,3,4-thiadiazol-2-thiol |
| 2 | Intermediate + Chloroacetyl-oxazole | Reflux, ethanol, 1 hr | Target compound |
Yield and Purification
Based on analogous syntheses , the final step likely achieves a moderate yield (70–80%) after recrystallization from ethanol. Chromatographic purification may enhance purity, though the compound’s limited solubility in common organic solvents (e.g., toluene, acetone) complicates isolation .
Physicochemical Properties
Table 2: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 319.30 g/mol |
| XLogP3-AA | 1.2 (predicted) |
| Hydrogen bond donors | 3 |
| Hydrogen bond acceptors | 8 |
| Topological polar surface area | 147 Ų |
The compound’s lipophilicity (LogP ≈ 1.2) suggests moderate membrane permeability, while its high polar surface area may limit blood-brain barrier penetration. Solubility in aqueous media is expected to be low, necessitating formulation with co-solvents or surfactants for pharmacological testing .
Analytical Characterization
Spectroscopic Data
IR Spectroscopy: Expected peaks include:
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: 3220–3280 cm (amide stretches).
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: 1670–1690 cm (carboxamide and oxazole carbonyls).
1H NMR (DMSO-d6): Predicted signals:
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δ 2.71 ppm (s, 3H, thiadiazole-CH).
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δ 7.16–8.23 ppm (m, 5H, furan and oxazole protons).
Applications and Future Directions
Drug Development
This compound’s multi-target potential warrants evaluation in:
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Epilepsy models: Maximal electroshock (MES) and pentylenetetrazole (PTZ) tests.
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Cancer cell lines: Screening against STAT3-dependent malignancies (e.g., glioblastoma, leukemia).
Structural Optimization
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Bioisosteric replacement: Substituting the furan ring with thiophene or pyridine may enhance metabolic stability.
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Prodrug design: Esterification of carboxamide groups could improve oral bioavailability.
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